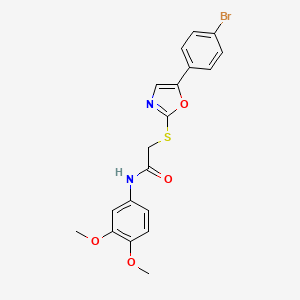
(E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile
Vue d'ensemble
Description
(E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile involves the inhibition of specific enzymes and signaling pathways. It inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response, leading to anti-inflammatory effects. In neurodegenerative disorders, it has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific disease or condition being studied. In cancer, it induces apoptosis and inhibits cell growth. In inflammation, it reduces the production of pro-inflammatory cytokines. In neurodegenerative disorders, it protects against oxidative stress and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile is its specificity for certain enzymes and signaling pathways, making it a potential targeted therapy for specific diseases. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
For research on (E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile include further studies on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, research could focus on developing more effective formulations to improve its solubility and bioavailability. Finally, studies could focus on identifying potential drug interactions and optimizing dosing regimens for clinical use.
Applications De Recherche Scientifique
(E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, it has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, it has been shown to protect against oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-ethoxy-4-propan-2-yloxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-4-23-19-10-14(5-8-18(19)24-13(2)3)9-16(11-21)20-22-17(12-25-20)15-6-7-15/h5,8-10,12-13,15H,4,6-7H2,1-3H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBIETVCZNTMHL-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3CC3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3CC3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3203090.png)


![N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B3203100.png)


![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile](/img/structure/B3203131.png)

![1-({[5-(4-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3203148.png)
![N-(2-bromo-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203164.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B3203170.png)